molecular formula C17H20FN3O3S B4246697 N,N-diethyl-3-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide

N,N-diethyl-3-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide

Cat. No.: B4246697
M. Wt: 365.4 g/mol
InChI Key: WFQRGRIGTQJRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-diethyl-3-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide” is a chemical compound with a molecular formula of C21H27FN4O4S. It has an average mass of 450.527 Da and a mono-isotopic mass of 450.173706 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a benzenesulfonamide group, a diethylamine group, and a fluorophenyl group. The presence of these functional groups could influence the compound’s reactivity and properties .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, sealed in dry conditions .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

Properties

IUPAC Name

1-[3-(diethylsulfamoyl)phenyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3S/c1-3-21(4-2)25(23,24)16-7-5-6-15(12-16)20-17(22)19-14-10-8-13(18)9-11-14/h5-12H,3-4H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQRGRIGTQJRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-3-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-3-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-3-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-3-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-3-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-3-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.